Intrinsic Agonistic Activity in Primary Neurons – TAK-137 vs. LY451646 (Ca²⁺ Influx Assay)
In a direct head-to-head comparison using rat primary hippocampal neurons in a Ca²⁺ influx assay, TAK-137 exhibited dramatically lower agonist-independent receptor activation than the prototype AMPA potentiator LY451646. In the presence of co-applied AMPA (agonist-dependent condition), TAK-137 showed a LogEC₅₀ of −6.36 ± 0.020 M with an Eₘₐₓ of 126%, comparable to LY451646 (LogEC₅₀ −6.30 ± 0.193 M, Eₘₐₓ 148%). However, in the absence of exogenous AMPA (agonist-independent condition), TAK-137 produced only 10% activation (LogEC₅₀ −5.64 ± 0.019 M), whereas LY451646 generated 86% activation (LogEC₅₀ −5.23 ± 0.033 M), an 8.6-fold higher intrinsic agonistic effect [1]. This relationship was independently confirmed in an electrophysiological patch-clamp study: TAK-137 induced AMPA-R-mediated current only in the presence of glutamate, while LY451646 elicited robust inward currents even in the absence of agonist [2]. In a third cross-study comparison using the same primary hippocampal neuron system, at 30 μM compound concentration, TAK-137 showed only 7.6% agonistic effect on intracellular Ca²⁺ levels versus 88% for LY451646, an 11.6-fold difference [3].
| Evidence Dimension | Agonist-independent AMPA receptor activation (intrinsic agonism) in primary neurons |
|---|---|
| Target Compound Data | TAK-137: Agonistic effect @30 μM = 7.6% (Ca²⁺ assay); Emax without AMPA = 10% (LogEC₅₀ −5.64 M); No current in absence of glutamate (patch-clamp) |
| Comparator Or Baseline | LY451646: Agonistic effect @30 μM = 88% (Ca²⁺ assay); Emax without AMPA = 86% (LogEC₅₀ −5.23 M); Robust inward current without glutamate |
| Quantified Difference | 8.6-fold to 11.6-fold lower intrinsic agonism for TAK-137 |
| Conditions | Rat primary cultured hippocampal neurons; Ca²⁺ influx assay (FLIPR) and whole-cell patch-clamp electrophysiology; compound tested at 30 μM with and without AMPA co-application |
Why This Matters
Intrinsic agonism is the primary driver of bell-shaped dose-response curves and seizure liability for AMPA potentiators; TAK-137's 8.6–11.6-fold lower intrinsic agonism directly enables its wider therapeutic window and lower seizure risk, making it the preferred choice for in vivo cognition studies where linear dose-response and safety margin are critical endpoints.
- [1] Kunugi A, Tanaka M, Suzuki A, Tajima Y, Suzuki N, Suzuki M, et al. TAK-137, an AMPA-R potentiator with little agonistic effect, has a wide therapeutic window. Neuropsychopharmacology. 2019;44(5):961–970. doi:10.1038/s41386-018-0213-7. View Source
- [2] Suzuki A, Tajima Y, Kunugi A, Kimura H. Electrophysiological characterization of a novel AMPA receptor potentiator, TAK-137, in rat hippocampal neurons. Neurosci Lett. 2019;712:134488. doi:10.1016/j.neulet.2019.134488. View Source
- [3] Suzuki A, Kunugi A, Tajima Y, Suzuki N, Suzuki M, Kimura H. Strictly regulated agonist-dependent activation of AMPA-R is the key characteristic of TAK-653 for robust synaptic responses and cognitive improvement. Sci Rep. 2021;11:14532. Table 1. doi:10.1038/s41598-021-93888-0. View Source
